molecular formula C11H14ClN3 B2730226 3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride CAS No. 2197056-67-8

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride

Cat. No. B2730226
CAS RN: 2197056-67-8
M. Wt: 223.7
InChI Key: LSYALACLUHZKBX-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the development of compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, pyrrolidine-2-ones can be formed through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Synthesis and Characterization
Research into 3-(Pyrrolidin-2-yl)-1H-indazole derivatives has led to the synthesis of various compounds with potential applications in pharmacology and material science. For instance, a study on the design, synthesis, and characterization of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives revealed their anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Reddy et al., 2015). Additionally, ionic liquid catalyzed synthesis under solvent-free conditions has been explored for the production of 2H-Pyridazino[1,2-a]indazole derivatives, showcasing an environmentally benign approach to compound synthesis (Ding & Guo, 2016).

Anti-proliferative Effects and Kinase Inhibition
The anti-proliferative effects of 3-(pyrrolidin-2-yl)-1H-indazole derivatives on cancer cell lines have been extensively studied. One series of derivatives demonstrated significant potency against various human cancer cell lines, particularly targeting the Aurora A kinase, which plays a crucial role in cell division and cancer progression (Song et al., 2015).

Chemical Sensing and Fluorescence
Research has also focused on the development of chemical sensors using 3-(pyrrolidin-2-yl)-1H-indazole derivatives. For instance, a study on pyrrolidine constrained bipyridyl-dansyl click fluoroionophore demonstrated its application as a selective chemosensor for Al3+ ions, indicating potential uses in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).

Catalysis and Polymerization
The catalytic properties of 3-(pyrrolidin-2-yl)-1H-indazole complexes have been explored for applications in polymerization processes. For example, chromium(III) complexes with bis(azolylcarbonyl)pyridine ligands, derived from 1H-indazole, have been shown to initiate ethylene polymerization, suggesting their utility in industrial polymer production (Hurtado et al., 2011).

Mechanism of Action

While the specific mechanism of action for “3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride” is not available, pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

The pyrrolidine scaffold is a promising area of research in drug discovery. Future work could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, further studies could explore the potential of pyrrolidine alkaloids as sources of pharmacologically active lead compounds .

properties

IUPAC Name

3-pyrrolidin-2-yl-2H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)11(14-13-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYALACLUHZKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C3C=CC=CC3=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride

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